molecular formula C20H14ClNO3S2 B11123459 (5Z)-5-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11123459
M. Wt: 415.9 g/mol
InChI Key: DHWMXTRTVPDZTB-YBEGLDIGSA-N
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Description

(5Z)-5-[(3-CHLORO-6-HYDROXY-1-BENZOFURAN-2-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzofuran ring, a thiazolidinone ring, and several functional groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-CHLORO-6-HYDROXY-1-BENZOFURAN-2-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, including the formation of the benzofuran and thiazolidinone rings, followed by the introduction of the chlorohydroxy and phenylethyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-CHLORO-6-HYDROXY-1-BENZOFURAN-2-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(3-CHLORO-6-HYDROXY-1-BENZOFURAN-2-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar thiazolidinone derivatives.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (5Z)-5-[(3-CHLORO-6-HYDROXY-1-BENZOFURAN-2-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is explored for its potential therapeutic applications. Its ability to undergo various chemical transformations makes it a versatile scaffold for designing new drugs with improved efficacy and safety profiles.

Industry

In industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for producing specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-CHLORO-6-HYDROXY-1-BENZOFURAN-2-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives, such as:

  • (5Z)-5-[(3-HYDROXY-1-BENZOFURAN-2-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-5-[(3-CHLORO-1-BENZOFURAN-2-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

What sets (5Z)-5-[(3-CHLORO-6-HYDROXY-1-BENZOFURAN-2-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its combination of functional groups and structural features, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H14ClNO3S2

Molecular Weight

415.9 g/mol

IUPAC Name

(2Z)-3-chloro-2-[[4-hydroxy-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]-1-benzofuran-6-one

InChI

InChI=1S/C20H14ClNO3S2/c1-11(12-5-3-2-4-6-12)22-19(24)17(27-20(22)26)10-16-18(21)14-8-7-13(23)9-15(14)25-16/h2-11,24H,1H3/b16-10-

InChI Key

DHWMXTRTVPDZTB-YBEGLDIGSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=C(SC2=S)/C=C\3/C(=C4C=CC(=O)C=C4O3)Cl)O

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=C(SC2=S)C=C3C(=C4C=CC(=O)C=C4O3)Cl)O

Origin of Product

United States

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